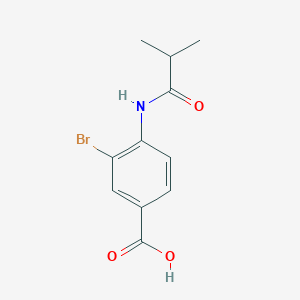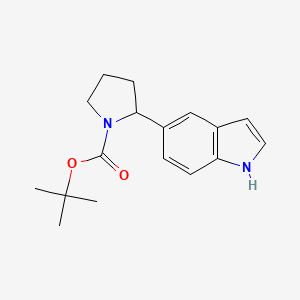
tert-Butyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate typically involves the reaction of 1H-indole with tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate. The reaction is carried out under acidic conditions to facilitate the formation of the desired product .
Industrial Production Methods
the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate catalysts to improve yield and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various reduced indole derivatives .
Applications De Recherche Scientifique
tert-Butyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other indole derivatives such as:
- tert-Butyl 4-(1H-indol-3-yl)-piperidine-1-carboxylate
- tert-Butyl 1-indolecarboxylate
- tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
Uniqueness
tert-Butyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate is unique due to its specific structure, which combines the indole ring with a pyrrolidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C17H22N2O2 |
|---|---|
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
tert-butyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O2/c1-17(2,3)21-16(20)19-10-4-5-15(19)13-6-7-14-12(11-13)8-9-18-14/h6-9,11,15,18H,4-5,10H2,1-3H3 |
Clé InChI |
ZWBPPULOWKDHKW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC1C2=CC3=C(C=C2)NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





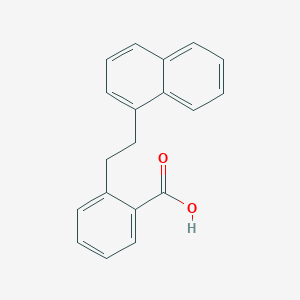


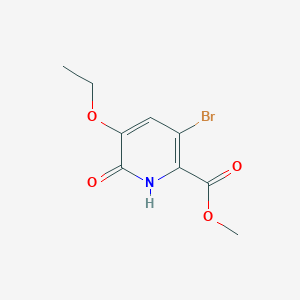

![7-Chloro-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11844075.png)
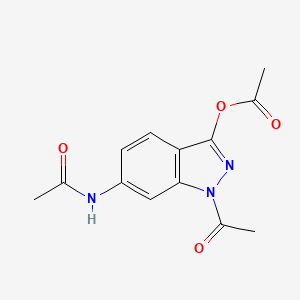
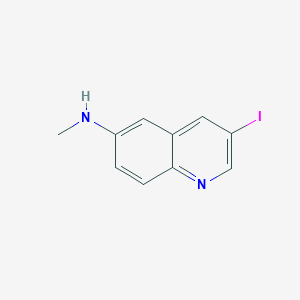
![(7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone](/img/structure/B11844090.png)
